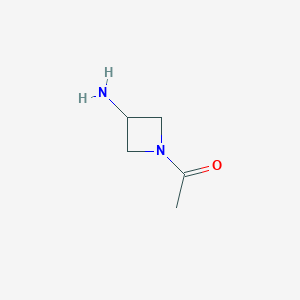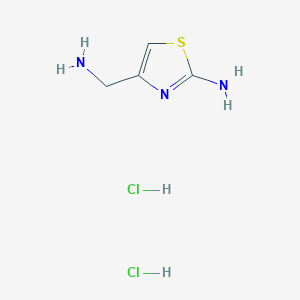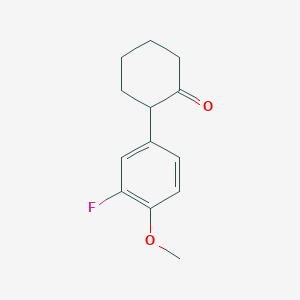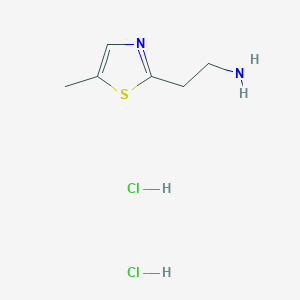
1-(3-Aminopiperidin-1-yl)butan-1-one
Overview
Description
“1-(3-Aminopiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . It’s also known as 3,4-Methylenedioxypyrovalerone (MDPV), a synthetic cathinone with stimulant properties.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanone group attached to an aminopiperidine group . The exact structure can be represented by the InChI string: InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3/t7-/m0/s1 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 170.25 and a molecular formula of C9H18N2O . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .
Scientific Research Applications
Antimicrobial and Anticancer Activities
A series of derivatives synthesized from 1-(3-Aminopiperidin-1-yl)butan-1-one demonstrated antimicrobial and anticancer activities. These derivatives were tested in vitro for their effectiveness against bacterial strains and breast cancer cells, showing potential as both antimicrobial and anticancer agents. The chemical structures of these derivatives were confirmed through spectral data, and their biological activities were evaluated through docking studies with bacterial and cancer proteins, followed by in vitro assays (Rathinamanivannan et al., 2019).
Asymmetric Synthesis for Drug Development
The compound's derivatives have been utilized in asymmetric synthesis processes to create enantioenriched 3-aminopiperidine derivatives, serving as critical intermediates for pharmaceutical drugs. This synthetic approach provides an atom-economic and practical route to access valuable chiral 3-aminopiperidine scaffolds, which are essential components in many natural products and drugs. The process achieves high yields and enantiomeric excesses, highlighting its utility in drug development and synthesis (Royal et al., 2016).
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
In the quest to manage type 2 diabetes, this compound derivatives have been explored as potential DPP-4 inhibitors. These derivatives were identified through a combination of 3D shape similarity searches, molecular docking, and ADMETox approaches, showcasing their potential as bioactive natural products for diabetes treatment. The research highlighted several promising natural product candidates that could serve as DPP-4 inhibitors, warranting further in vitro and in vivo testing (Istrate & Crisan, 2022).
Inhibition of Apoptosis-Regulating Enzymes
A minilibrary constructed using a solution-phase synthesis involving this compound and various carboxylic acids via amide bond formation revealed compounds with increased cytotoxicity against cancer cells. This study employed an MTT assay to identify compounds derived from specific acids that exhibited significant cytotoxicity, potentially through the inhibition of enzymes regulating cellular apoptosis. The findings suggest that these compounds could contribute to developing new therapeutic strategies for cancer treatment (Chiang et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)butan-1-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
This compound inhibits DPP-4 activity, thereby increasing the levels of incretin hormones . This compound is a competitive inhibitor of DPP-4, with a Ki of 1 nM . The inhibition of DPP-4 leads to an increase in the half-life of incretins, particularly GLP-1, enhancing their ability to decrease blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretins, such as GLP-1, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .
Pharmacokinetics
The compound’s potency and duration of action are superior compared to other dpp-4 inhibitors . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopiperidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider Long-term studies have shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions are important for understanding how the compound influences overall metabolism and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQURLBIUSRNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)


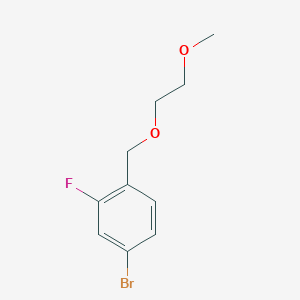
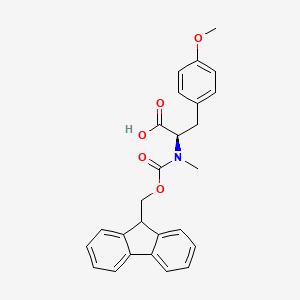
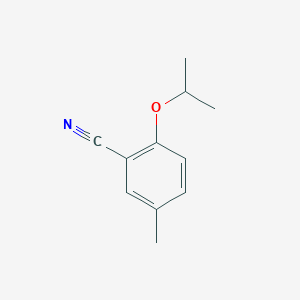

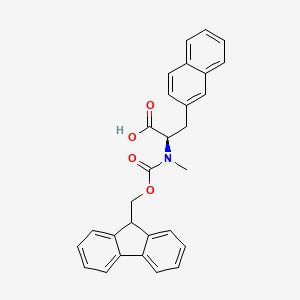
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
